
3,6-Diethyl-1,2,4,5-tetrathiane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3,6-Diethyl-1,2,4,5-tetrathiane is an organosulfur compound with the molecular formula C₆H₁₂S₄ It is a member of the tetrathiane family, characterized by a six-membered ring containing four sulfur atoms and two carbon atoms
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3,6-Diethyl-1,2,4,5-tetrathiane typically involves the reaction of diethyl disulfide with sulfur in the presence of a catalyst. The reaction conditions often include elevated temperatures and controlled environments to ensure the formation of the desired product. The general reaction can be represented as follows:
2C2H5S2+2S→C6H12S4
Industrial Production Methods
Industrial production of this compound may involve continuous flow reactors to maintain optimal reaction conditions and maximize yield. The use of advanced purification techniques, such as distillation and crystallization, ensures the production of high-purity compounds suitable for various applications.
Analyse Chemischer Reaktionen
Types of Reactions
3,6-Diethyl-1,2,4,5-tetrathiane undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can break the sulfur-sulfur bonds, leading to the formation of thiols.
Substitution: The ethyl groups can be substituted with other alkyl or aryl groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Substitution reactions often require catalysts such as Lewis acids or bases.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols and disulfides.
Substitution: Various alkyl or aryl derivatives.
Wissenschaftliche Forschungsanwendungen
3,6-Diethyl-1,2,4,5-tetrathiane has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a precursor for other sulfur-containing compounds.
Biology: Studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Investigated for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and as a component in certain industrial processes.
Wirkmechanismus
The mechanism of action of 3,6-Diethyl-1,2,4,5-tetrathiane involves its interaction with molecular targets through its sulfur atoms. The compound can form complexes with metal ions, which may play a role in its biological activities. Additionally, the sulfur-sulfur bonds can undergo redox reactions, contributing to its chemical reactivity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3,5-Diethyl-1,2,4-trithiolane: Another organosulfur compound with a similar structure but containing three sulfur atoms.
4,6-Diethyl-1,2,3,5-tetrathiolane: A related compound with a different arrangement of sulfur atoms.
Uniqueness
3,6-Diethyl-1,2,4,5-tetrathiane is unique due to its specific arrangement of sulfur atoms and ethyl groups, which confer distinct chemical and physical properties. Its ability to undergo various chemical reactions and form complexes with metal ions makes it a valuable compound in research and industrial applications.
Eigenschaften
CAS-Nummer |
54717-12-3 |
|---|---|
Molekularformel |
C6H12S4 |
Molekulargewicht |
212.4 g/mol |
IUPAC-Name |
3,6-diethyl-1,2,4,5-tetrathiane |
InChI |
InChI=1S/C6H12S4/c1-3-5-7-9-6(4-2)10-8-5/h5-6H,3-4H2,1-2H3 |
InChI-Schlüssel |
WASBDGZBDGMWMT-UHFFFAOYSA-N |
Kanonische SMILES |
CCC1SSC(SS1)CC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


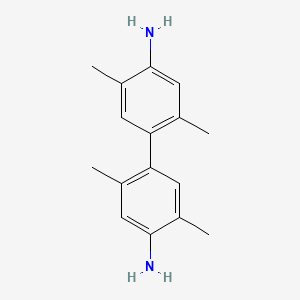
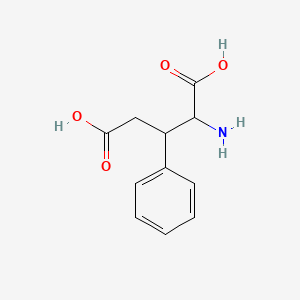
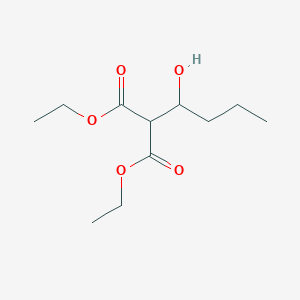
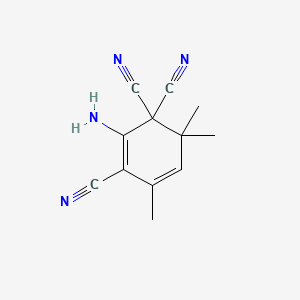
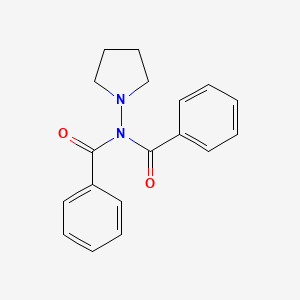
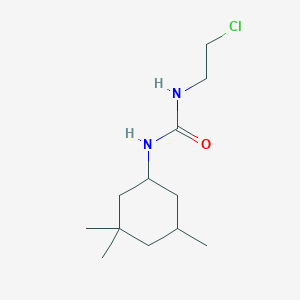
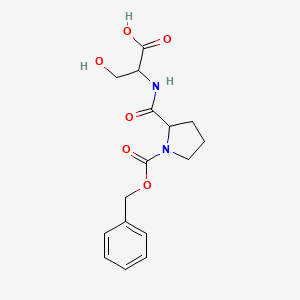

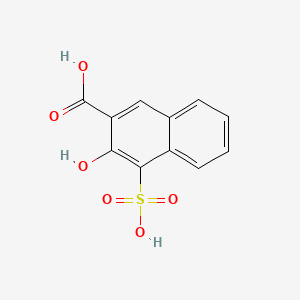
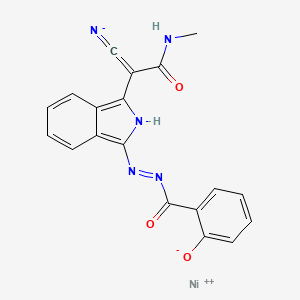


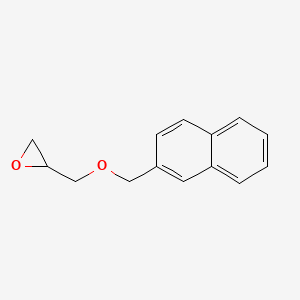
![[(Anthracen-9-yl)(hydroxy)methyl]propanedioic acid](/img/structure/B12795207.png)
